molecular formula C20H33NO3 B14367643 6-Nitro-1-(2,6,6-trimethylcyclohex-1-EN-1-YL)undec-1-EN-3-one CAS No. 90060-00-7

6-Nitro-1-(2,6,6-trimethylcyclohex-1-EN-1-YL)undec-1-EN-3-one

Cat. No.: B14367643
CAS No.: 90060-00-7
M. Wt: 335.5 g/mol
InChI Key: CYHPZPHEZWLDMA-UHFFFAOYSA-N
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Description

6-Nitro-1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group, a cyclohexene ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one typically involves multiple steps. One common method includes the nitration of a precursor compound, such as 1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one, using a nitrating agent like nitric acid under controlled conditions. The reaction is usually carried out in an organic solvent at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

6-Nitro-1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 6-Nitro-1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound shares a similar cyclohexene ring structure but differs in the aliphatic chain and functional groups.

    1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one: Another compound with a similar cyclohexene ring but different aliphatic chain and functional groups.

Uniqueness

6-Nitro-1-(2,6,6-trimethylcyclohex-1-en-1-yl)undec-1-en-3-one is unique due to the presence of the nitro group and the specific arrangement of its aliphatic chain and cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90060-00-7

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

6-nitro-1-(2,6,6-trimethylcyclohexen-1-yl)undec-1-en-3-one

InChI

InChI=1S/C20H33NO3/c1-5-6-7-10-17(21(23)24)11-12-18(22)13-14-19-16(2)9-8-15-20(19,3)4/h13-14,17H,5-12,15H2,1-4H3

InChI Key

CYHPZPHEZWLDMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC(=O)C=CC1=C(CCCC1(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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